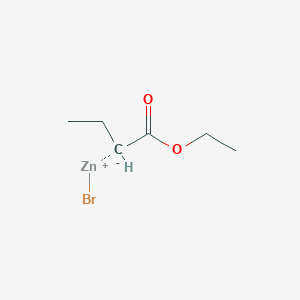
2,4,5-Trichloro-6-(chlorodifluoromethyl)pyrimidine, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Trichloro-6-(chlorodifluoromethyl)pyrimidine, or 2,4,5-T for short, is a synthetic organic compound used in the synthesis of various pharmaceuticals and pesticides. It is a white crystalline solid with a molecular weight of 214.49 g/mol and a melting point of 155-157 °C. It is also known as 2,4,5-trichlorophenoxyacetic acid, 2,4,5-T acid, and trichlorophenoxyacetic acid.
Wirkmechanismus
2,4,5-T is a strong acid that acts as a proton donor in a variety of organic reactions. It is also an electron-withdrawing group, meaning that it can increase the reactivity of other molecules by stabilizing the negative charge on them.
Biochemical and Physiological Effects
2,4,5-T is known to have a variety of biochemical and physiological effects. In humans, it can cause irritation to the skin, eyes, and respiratory system. It is also known to be toxic to aquatic life, and can cause damage to the liver, kidneys, and nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
2,4,5-T has several advantages for use in laboratory experiments. It is a strong acid, which makes it useful for a variety of organic reactions. It is also relatively inexpensive and readily available. However, it is also a highly toxic compound, and should be handled with extreme caution.
Zukünftige Richtungen
Future research involving 2,4,5-T could include the development of safer synthesis methods, as well as the exploration of its potential applications in the synthesis of other organic compounds. Additionally, further research could be conducted to better understand its biochemical and physiological effects, and to develop methods to reduce its toxicity. Finally, research could also be conducted to explore its potential uses as a pesticide or other type of agricultural chemical.
Synthesemethoden
2,4,5-T is synthesized by the reaction of 2,4,5-trichlorophenol with chlorodifluoromethyl pyrimidine in the presence of a strong base, such as sodium hydroxide. This reaction is carried out in aqueous solution at a temperature of 80-90 °C. The resulting product is a white crystalline solid that can be purified by recrystallization from aqueous ethanol.
Wissenschaftliche Forschungsanwendungen
2,4,5-T is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, pesticides, and other organic compounds. It is also used as a reagent in the synthesis of various other organic compounds, such as 4-chloro-2-methyl-5-nitropyrimidine.
Eigenschaften
IUPAC Name |
2,4,5-trichloro-6-[chloro(difluoro)methyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl4F2N2/c6-1-2(5(9,10)11)12-4(8)13-3(1)7 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVBTYIBPAPQMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)C(F)(F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl4F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B6305840.png)





